5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine 5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1217487-11-0
VCID: VC2762557
InChI: InChI=1S/C10H12N4OS/c1-6-9(16-10(11)13-6)7-3-4-12-8(14-7)5-15-2/h3-4H,5H2,1-2H3,(H2,11,13)
SMILES: CC1=C(SC(=N1)N)C2=NC(=NC=C2)COC
Molecular Formula: C10H12N4OS
Molecular Weight: 236.3 g/mol

5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine

CAS No.: 1217487-11-0

Cat. No.: VC2762557

Molecular Formula: C10H12N4OS

Molecular Weight: 236.3 g/mol

* For research use only. Not for human or veterinary use.

5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine - 1217487-11-0

Specification

CAS No. 1217487-11-0
Molecular Formula C10H12N4OS
Molecular Weight 236.3 g/mol
IUPAC Name 5-[2-(methoxymethyl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C10H12N4OS/c1-6-9(16-10(11)13-6)7-3-4-12-8(14-7)5-15-2/h3-4H,5H2,1-2H3,(H2,11,13)
Standard InChI Key YDUSOWTZDKTYJC-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)N)C2=NC(=NC=C2)COC
Canonical SMILES CC1=C(SC(=N1)N)C2=NC(=NC=C2)COC

Introduction

Chemical Structure and Identification

Molecular Architecture

5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine features a methylthiazol-2-amine core connected to a pyrimidine ring with a methoxymethyl substituent. This compound belongs to the broader class of substituted thiazoles, which have garnered significant attention in pharmaceutical research. The thiazole motif shares structural similarities with the 2-amino-5-methylthiazol derivatives discussed in recent literature, while incorporating the distinct pyrimidine component that differentiates it from many related compounds.

Theoretical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be predicted for 5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₀H₁₂N₄OSBased on structural composition
Molecular Weight~236.29 g/molCalculated from atomic weights
Topological Polar Surface Area~90-110 ŲComparison with related thiazoles
LogP~1.5-2.2Estimated based on similar structures
Hydrogen Bond Acceptors5Structural analysis
Hydrogen Bond Donors2Structural analysis

While these properties are theoretical, they provide a framework for understanding the compound's potential physical and chemical behavior. The actual values may vary and would require experimental verification.

Structural Relationship to Known Thiazole Derivatives

Comparison with Similar Compounds

The compound 5-(2-(2-Methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-amine, documented in PubChem (CID 3120507), shares the 4-methylthiazol-2-amine moiety with our compound of interest. Despite this similarity, significant structural differences exist, particularly in the connecting groups and substituents. The PubChem compound has a molecular weight of 318.4 g/mol and contains two thiazole rings connected through a 2-methoxyphenylamino bridge .

Common Thiazole Core Structure

The thiazole core present in our compound of interest is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This structural element is present in numerous bioactive compounds and pharmaceuticals. The 2-amino substitution pattern on the thiazole ring is particularly notable, as it provides a site for hydrogen bonding and potential biological interactions. The 4-methyl substitution on the thiazole ring is also found in other bioactive compounds, suggesting potential significance for pharmacological activity.

Synthesis Considerations

Key Synthetic Challenges

Analytical TechniqueInformation Provided
FT-IR SpectroscopyFunctional group identification, especially NH₂ stretching vibrations
¹H NMR SpectroscopyProton environments, including methyl and methoxy groups
¹³C NMR SpectroscopyCarbon environments in the heterocyclic rings
Mass SpectrometryMolecular weight confirmation and fragmentation pattern
Elemental AnalysisConfirmation of elemental composition

These techniques would be essential for confirming the structure and purity of the synthesized compound.

Research Gaps and Future Directions

Structural Verification Needs

A critical research gap is the lack of definitive structural data for 5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine. X-ray crystallography studies would provide valuable information about bond lengths, angles, and the three-dimensional conformation of the molecule, which could inform structure-activity relationship studies.

Biological Evaluation Opportunities

Given the potential biological activities suggested by structural similarities to known bioactive thiazoles, comprehensive screening of this compound against various biological targets would be valuable. Particular attention might be given to antioxidant properties, enzyme inhibition, and potential antimicrobial activities, which are common among thiazole-containing compounds.

Computational Studies

Computational approaches, including molecular docking and density functional theory (DFT) calculations, could provide insights into the electronic properties and potential binding interactions of 5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine with biological targets. Such studies could guide experimental investigations and help prioritize biological assays.

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